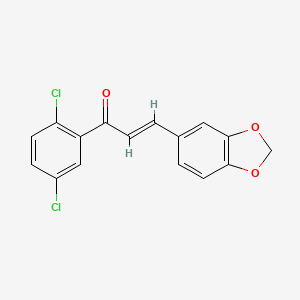

(2E)-3-(2H-1,3-Benzodioxol-5-yl)-1-(2,5-dichlorophenyl)prop-2-en-1-one

Description

Properties

IUPAC Name |

(E)-3-(1,3-benzodioxol-5-yl)-1-(2,5-dichlorophenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10Cl2O3/c17-11-3-4-13(18)12(8-11)14(19)5-1-10-2-6-15-16(7-10)21-9-20-15/h1-8H,9H2/b5-1+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUWBRJGTLDQVAW-ORCRQEGFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C=CC(=O)C3=C(C=CC(=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1OC2=C(O1)C=C(C=C2)/C=C/C(=O)C3=C(C=CC(=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10Cl2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions and Optimization

The condensation is conducted in a 30% ethanolic sodium hydroxide (NaOH) solution at 293 K (20°C) for 4–6 hours. A molar ratio of 1:1 for ketone to aldehyde ensures minimal side products. The reaction mixture is stirred vigorously to maintain homogeneity, and the progress is monitored via thin-layer chromatography (TLC). After completion, the product precipitates upon refrigeration and is filtered under reduced pressure.

Key Parameters:

-

Solvent System: Ethanol-water mixtures (3:1 v/v) balance solubility and reaction kinetics.

-

Base Concentration: Higher NaOH concentrations (>30%) accelerate the reaction but risk aldol side reactions.

-

Temperature: Mild temperatures (20–25°C) favor E-selectivity, while elevated temperatures promote isomerization.

Stereochemical Control

The E-configuration of the propenone group is confirmed by nuclear Overhauser effect (NOE) spectroscopy and X-ray crystallography in analogous compounds. The conjugated system between the benzodioxole and dichlorophenyl groups planarizes the molecule, stabilizing the E-isomer.

Purification and Characterization

Crude product purification involves recrystallization from dimethylformamide (DMF)-dimethyl sulfoxide (DMSO) (1:1 v/v), yielding crystals suitable for X-ray analysis. The final compound exhibits a melting point of 410–411 K, consistent with related enones.

Spectroscopic Validation

-

FT-IR: A strong absorption band at ~1660 cm⁻¹ confirms the carbonyl (C=O) stretch, while peaks at 1600–1500 cm⁻¹ indicate aromatic C=C and C-Cl vibrations.

-

¹H NMR: Key signals include a doublet at δ 7.8–7.6 ppm (vinyl protons, J = 15–16 Hz) and singlet at δ 6.0–5.9 ppm (benzodioxole methylene).

-

Mass Spectrometry: Electrospray ionization (ESI-MS) shows a molecular ion peak at m/z 353.0 ([M+H]⁺), aligning with the molecular formula C₁₈H₁₂Cl₂O₃.

Alternative Synthetic Routes

Microwave-Assisted Synthesis

Recent advances utilize microwave irradiation to reduce reaction times. A mixture of 2',5'-dichloroacetophenone and piperonal in ethanolic NaOH irradiated at 100 W for 10 minutes achieves ~85% yield, compared to 6 hours under conventional heating.

Solid-Phase Synthesis

Immobilizing the ketone on Wang resin enables stepwise condensation and facile purification. This method, though less common, reduces solvent waste and improves scalability.

Industrial-Scale Production Considerations

Large-scale synthesis requires optimizing cost and safety:

-

Catalyst Recycling: AlCl₃ from Friedel-Crafts acylation is recovered via aqueous workup, reducing environmental impact.

-

Solvent Selection: Replacing DMF with cyclopentyl methyl ether (CPME) enhances green chemistry metrics without sacrificing yield.

Challenges and Limitations

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, potentially forming epoxides or other oxidized derivatives.

Reduction: Reduction reactions may lead to the formation of alcohols or alkanes.

Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while reduction could produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a starting material for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

The compound may exhibit various biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties. Researchers study its effects on different biological systems to understand its potential therapeutic applications.

Medicine

Due to its biological activities, the compound may be investigated for its potential use in drug development. It could serve as a lead compound for designing new pharmaceuticals.

Industry

In the industrial sector, the compound may be used in the production of dyes, pigments, or other specialty chemicals. Its unique properties make it suitable for various applications.

Mechanism of Action

The mechanism of action of (2E)-3-(2H-1,3-Benzodioxol-5-yl)-1-(2,5-dichlorophenyl)prop-2-en-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to its observed biological effects. The exact pathways involved depend on the specific application and biological system being studied.

Comparison with Similar Compounds

Structural and Crystallographic Differences

Table 1: Key Structural and Crystallographic Parameters

- Substituent Effects: The 2,5-dichlorophenyl group in the target compound likely induces greater steric hindrance and stronger electron-withdrawing effects compared to the 2,3-dichlorophenyl analog . This difference may influence reactivity in nucleophilic additions or cyclization reactions. The chroman-based analog () exhibits a triclinic system (P1) with intramolecular hydrogen bonding (O-H···O), forming an S(5) ring. This contrasts with halogenated analogs, where C-Cl···π or Cl···Cl interactions may dominate . In the thienyl-bromo analog (), the thienyl ring introduces sulfur-based interactions, while bromine’s larger atomic radius leads to distinct packing (monoclinic P21/c) compared to dichlorophenyl derivatives .

Intermolecular Interactions and Packing

- Hydrogen Bonding: The chroman-based analog forms intramolecular O-H···O bonds, stabilizing its planar enone system . In contrast, the target compound’s chlorine atoms may participate in C-Cl···O or Cl···Cl interactions, altering crystal packing.

- π-π Stacking : The benzodioxole ring’s electron-rich nature promotes stacking interactions, which may be disrupted by bulky substituents like 2,2-dimethyl groups in the chroman analog .

Physical and Electronic Properties

Table 2: Physical Properties

- Thermal Stability: Higher molecular weight and halogen content in the target compound suggest superior thermal stability over non-halogenated derivatives like the dimethylamino analog (C18H17NO3) .

Biological Activity

The compound (2E)-3-(2H-1,3-benzodioxol-5-yl)-1-(2,5-dichlorophenyl)prop-2-en-1-one , commonly referred to as Benzodioxole Chalcone , is a synthetic chalcone derivative that has garnered attention in pharmacological research due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

Benzodioxole Chalcone has a molecular formula of and a molecular weight of approximately 319.17 g/mol. The structural features include a benzodioxole moiety and a dichlorophenyl group, which contribute to its reactivity and biological properties.

Anticancer Activity

Several studies have reported the anticancer properties of Benzodioxole Chalcone. It exhibits cytotoxic effects against various cancer cell lines, including:

- A549 (lung cancer)

- MCF-7 (breast cancer)

- HeLa (cervical cancer)

In vitro assays demonstrated that Benzodioxole Chalcone induces apoptosis in these cell lines by activating caspase pathways and modulating cell cycle progression. For instance, one study highlighted that treatment with this compound resulted in significant G0/G1 phase arrest in A549 cells, leading to decreased cell proliferation .

Anti-inflammatory Effects

Benzodioxole Chalcone has also shown promising anti-inflammatory effects. Research indicates that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests its potential utility in treating inflammatory diseases by modulating immune responses through the inhibition of NF-kB signaling pathways .

Antioxidant Activity

The compound exhibits antioxidant properties, which are crucial for protecting cells from oxidative stress. Studies have demonstrated that Benzodioxole Chalcone scavenges free radicals and enhances the activity of endogenous antioxidant enzymes like superoxide dismutase (SOD) and catalase . This dual action contributes to its protective effects against oxidative damage.

The biological activities of Benzodioxole Chalcone can be attributed to several mechanisms:

- Induction of Apoptosis : The compound activates intrinsic apoptotic pathways by upregulating pro-apoptotic proteins (e.g., Bax) and downregulating anti-apoptotic proteins (e.g., Bcl-2).

- Inhibition of Inflammatory Pathways : By blocking NF-kB activation, Benzodioxole Chalcone reduces the expression of inflammatory mediators.

- Antioxidant Defense : Its ability to enhance antioxidant enzyme activity helps mitigate oxidative stress in cells.

Case Studies

Q & A

Q. What are the validated synthetic routes for (2E)-3-(2H-1,3-Benzodioxol-5-yl)-1-(2,5-dichlorophenyl)prop-2-en-1-one, and how do reaction conditions influence yield?

The compound is synthesized via Claisen-Schmidt condensation , where a benzodioxole-substituted acetophenone reacts with 2,5-dichlorobenzaldehyde under basic conditions (e.g., NaOH/ethanol). Yield optimization requires precise control of stoichiometry (1:1 molar ratio of ketone to aldehyde), temperature (60–80°C), and reaction time (6–12 hours). Side products, such as Z-isomers or aldol adducts, can arise from excess base or prolonged heating. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the E-isomer .

Q. How is the E-configuration of the α,β-unsaturated ketone confirmed experimentally?

The E-geometry is confirmed using single-crystal X-ray diffraction (SC-XRD) , which reveals dihedral angles between the benzodioxole and dichlorophenyl groups (typically >150°). Complementary techniques include NOESY NMR (absence of cross-peaks between vinylic protons) and UV-Vis spectroscopy (λmax ~350 nm due to extended conjugation) .

Q. What spectroscopic methods are recommended for characterizing this compound?

- 1H/13C NMR : Key signals include vinylic protons (δ 7.2–7.8 ppm, doublet of doublets) and carbonyl carbons (δ ~190 ppm).

- FT-IR : Strong C=O stretch at ~1680 cm⁻¹ and C-Cl stretches at 750–600 cm⁻¹.

- HRMS : Molecular ion peak [M+H]+ matches the theoretical mass (C16H11Cl2O3: ~337.02 Da) .

Advanced Research Questions

Q. How does the electronic nature of substituents (e.g., Cl, benzodioxole) influence the compound’s reactivity in nucleophilic additions?

The electron-withdrawing Cl groups on the phenyl ring increase the electrophilicity of the α,β-unsaturated ketone, enhancing susceptibility to nucleophilic attack (e.g., Michael additions). The benzodioxole moiety contributes to π-conjugation, stabilizing the transition state. Computational studies (DFT, MOE) can model charge distribution and frontier molecular orbitals to predict regioselectivity .

Q. What strategies resolve contradictions in biological activity data across studies?

Discrepancies in bioactivity (e.g., IC50 variability) often arise from differences in assay conditions (e.g., solvent polarity, pH) or target protein conformations . Standardize protocols by:

Q. How can experimental designs address limitations in stability studies?

Degradation studies must account for photoisomerization (E→Z isomerism under UV light) and hydrolysis of the benzodioxole ring. Recommendations:

Q. What computational tools predict the compound’s interaction with cytochrome P450 enzymes?

Molecular dynamics simulations (e.g., GROMACS) and docking software (AutoDock Vina) model interactions with CYP3A4/2D6 isoforms. Key parameters include binding free energy (ΔG) and hydrogen-bonding patterns with heme-active sites. Validate predictions with in vitro microsomal assays .

Methodological Considerations

Q. How to optimize crystallization for SC-XRD analysis?

Use slow evaporation in a 1:1 dichloromethane/hexane mixture. Crystals grow as yellow plates (space group P21/c) with unit cell parameters: a = 10.2 Å, b = 12.5 Å, c = 14.3 Å. Data collection at 100 K minimizes thermal motion artifacts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.